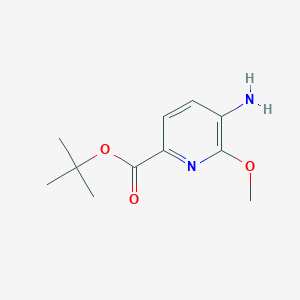

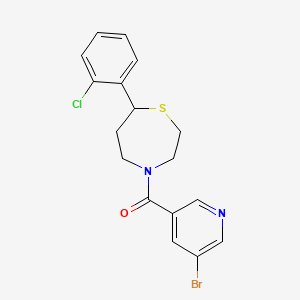

![molecular formula C14H16N4O2 B2791957 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-02-3](/img/structure/B2791957.png)

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been studied for its potential antimicrobial activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones has been improved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .Mécanisme D'action

Target of Action

Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds have been found to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. These could include pathways related to cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of its target kinases, it could potentially disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation or induced apoptosis .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is its selectivity towards CDK4 and CDK6. This makes it a potential candidate for the development of targeted anticancer drugs with minimal side effects. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one. One potential direction is the development of novel derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in the treatment of various types of cancer. Finally, the development of targeted drug delivery systems for this compound could further enhance its therapeutic potential.

Méthodes De Synthèse

The synthesis of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one involves the reaction of 2-aminopyridine with cyclopropyl isocyanate in the presence of a solvent such as dimethylformamide. The resulting intermediate is then reacted with morpholine and an acid catalyst, such as trifluoroacetic acid, to yield this compound.

Applications De Recherche Scientifique

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various kinases, including the cyclin-dependent kinase 4 (CDK4) and the cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. This makes this compound a potential candidate for the development of anticancer drugs.

Analyse Biochimique

Biochemical Properties

8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one interacts with CDKs, inhibiting their activity . This interaction is likely to involve the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme .

Cellular Effects

The inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . It may also affect other cellular processes regulated by CDKs, such as transcription and DNA repair .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity . This can lead to changes in the phosphorylation status of CDK substrates, affecting their activity and function .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function are likely to be time-dependent, with prolonged exposure potentially leading to irreversible cell cycle arrest and cell death

Propriétés

IUPAC Name |

8-cyclopropyl-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZWSXFSUNFCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

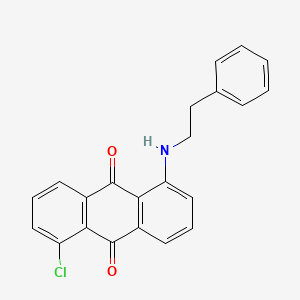

![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)

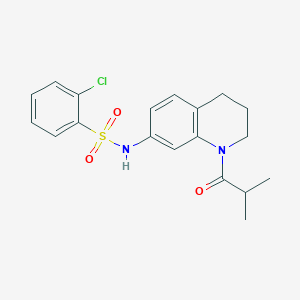

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)

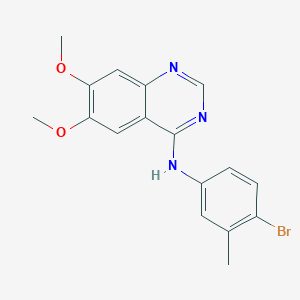

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)

![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)